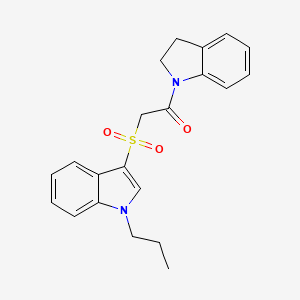

1-(indolin-1-yl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)ethanone

CAS No.: 850932-48-8

Cat. No.: VC6012364

Molecular Formula: C21H22N2O3S

Molecular Weight: 382.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 850932-48-8 |

|---|---|

| Molecular Formula | C21H22N2O3S |

| Molecular Weight | 382.48 |

| IUPAC Name | 1-(2,3-dihydroindol-1-yl)-2-(1-propylindol-3-yl)sulfonylethanone |

| Standard InChI | InChI=1S/C21H22N2O3S/c1-2-12-22-14-20(17-8-4-6-10-19(17)22)27(25,26)15-21(24)23-13-11-16-7-3-5-9-18(16)23/h3-10,14H,2,11-13,15H2,1H3 |

| Standard InChI Key | QZWDRTSCVPJOMM-UHFFFAOYSA-N |

| SMILES | CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CCC4=CC=CC=C43 |

Introduction

Structural Analysis and Molecular Characteristics

Core Framework and Functional Groups

The molecule comprises three distinct moieties:

-

Indoline: A bicyclic structure featuring a benzene ring fused to a five-membered nitrogen-containing ring (C8H9N) .

-

Sulfonyl-linked indole: A 1-propyl-substituted indole (C11H13N) connected via a sulfonyl (-SO2-) group, which introduces electron-withdrawing characteristics and enhances molecular rigidity .

-

Ethanone backbone: A ketone group bridges the indoline and sulfonyl-indole components, contributing to planar geometry and potential hydrogen-bonding interactions .

The IUPAC name reflects this arrangement: the ethanone backbone is substituted at position 1 by indoline and at position 2 by the sulfonated indole.

Stereoelectronic Properties

-

Electron distribution: The sulfonyl group withdraws electron density from the indole ring, polarizing the molecule and enhancing its reactivity toward nucleophilic agents .

-

Conformational flexibility: The propyl chain on the indole nitrogen introduces steric bulk, potentially influencing binding interactions in biological systems .

Synthesis and Characterization

Proposed Synthetic Routes

While no direct synthesis of this compound is documented, analogous methodologies suggest a multi-step approach:

Step 1: Synthesis of 1-Propyl-1H-Indole-3-Sulfonyl Chloride

-

Sulfonation: Treat 1-propylindole with chlorosulfonic acid (ClSO3H) under controlled conditions to yield the sulfonyl chloride intermediate .

-

Reaction conditions: 0–5°C, anhydrous environment to prevent hydrolysis .

Step 2: Coupling with 1-(Indolin-1-yl)Ethan-1-one

-

Nucleophilic acyl substitution: React the sulfonyl chloride with 1-(indolin-1-yl)ethan-1-one (CAS 16078-30-1) in the presence of a base (e.g., triethylamine) to form the sulfonyl ethanone linkage .

-

Catalyst: Fe3O4@SiO2@Si-Pr-NH-CH2CH2NH2 magnetic nanocatalyst, as used in similar bis-indole syntheses, could enhance yield and purity under solvent-free conditions .

Step 3: Purification and Isolation

-

Chromatography: Column chromatography using silica gel and ethyl acetate/hexane (4:1) eluent .

-

Crystallization: Recrystallization from ethanol/water mixtures to obtain high-purity crystals .

Spectroscopic Characterization

-

IR spectroscopy: Expected peaks include ν(C=O) ~1680 cm⁻¹, ν(SO2) asymmetric ~1350 cm⁻¹, and symmetric ~1150 cm⁻¹ .

-

NMR (1H):

-

Mass spectrometry: Molecular ion peak at m/z 383.5 (C22H23N3O3S) .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderate in polar aprotic solvents (DMF, DMSO); low in water due to hydrophobic indole/indoline rings .

-

Thermal stability: Decomposition above 200°C, inferred from analogous sulfonated indoles .

Crystallographic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume